1,3-Oxathiolan-2-one

Descripción general

Descripción

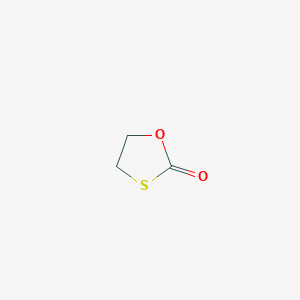

1,3-Oxathiolan-2-one is a five-membered heterocyclic compound containing one oxygen, one sulfur, and a ketone group. Its synthesis involves multiple pathways, including the base-induced reaction of carbon disulfide with ethylene oxide , catalytic gas-phase conversion of 1,3-dithiolane-2-thione over molybdenum trioxide , and phase-transfer methods using sodium trithiocarbonate . Industrially, the reaction of ethylene oxide with carbon disulfide is preferred for scalability and cost efficiency . The compound serves as a key intermediate in drug delivery systems, polymer chemistry, and catalytic processes, often forming via cyclization-elimination during disulfide cleavage in controlled release applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Oxathiolan-2-one can be synthesized through several methods. One common method involves the reaction of mercaptoethanol with formaldehyde, which leads to the formation of the thioacetal intermediate. This intermediate undergoes cyclization to form this compound . Another method involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide in tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Oxathiolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

Substitution: Nucleophilic substitution reactions can replace the oxygen or sulfur atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur-containing derivatives.

Substitution: Various substituted oxathiolanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Oxathiolan-2-one is characterized by a five-membered ring containing one sulfur and one oxygen atom. Its molecular formula is and it has a CID number of 72822 in the PubChem database . The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antiviral Agents

This compound derivatives have been studied for their antiviral properties, particularly against viruses such as HIV and Hepatitis B. Research indicates that modifications of this compound can lead to the development of nucleoside analogs that inhibit viral replication. For instance, methods for producing 1,3-oxathiolane nucleosides have been patented, demonstrating their potential in treating viral infections .

Synthesis of Nucleosides

The synthesis of 1,3-oxathiolane nucleosides involves the formation of the oxathiolane ring followed by condensation with purine or pyrimidine bases. This approach has led to the discovery of compounds with significant biological activity, including anti-HIV effects . The ability to produce enantiomerically pure forms of these nucleosides enhances their therapeutic potential.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP), which is useful for synthesizing biodegradable polymers. This process allows for the creation of poly(1,3-oxathiolane) materials that exhibit desirable properties such as biocompatibility and biodegradability. The polymerization can be initiated under various conditions, including elevated temperatures or in the presence of amines .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. It can be transformed into various functionalized compounds through reactions such as nucleophilic substitution and oxidation. For example, its reaction with carbon disulfide has been explored for synthesizing 1,3-oxathiolane-2-thiones . These derivatives can be further modified to yield compounds with diverse applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

A number of studies have documented the applications and transformations of this compound:

These studies highlight the compound's relevance in developing new therapeutic agents and materials.

Mecanismo De Acción

The mechanism of action of 1,3-oxathiolan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. In medicinal chemistry, its derivatives, such as nucleoside analogues, inhibit viral replication by incorporating into viral DNA or RNA and terminating the chain elongation process . The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1,3-Dioxolan-2-one (Ethylene Carbonate)

Molecular Formula : C₃H₄O₃

Key Differences :

- Structure : Replaces sulfur with a second oxygen atom.

- Thermodynamics : Higher melting point (36–37°C) and boiling point (248°C) compared to sulfur analogs due to stronger dipole-dipole interactions .

- Applications: Widely used as a solvent in lithium-ion batteries and a monomer for polycarbonate synthesis. Unlike 1,3-oxathiolan-2-one, it lacks roles in redox-responsive drug release due to its inertness toward thiols .

5-Methyl-1,3-oxathiolan-2-one

Synthesis : Forms at elevated temperatures (>70°C) during COS/PO copolymerization, often as a byproduct competing with polymer formation .

Reactivity : Exhibits higher ring strain than the unsubstituted parent compound, enhancing susceptibility to nucleophilic attack. This property is exploited in polymer degradation studies .

4-Vinyl-1,3-oxathiolan-2-one

Synthesis: Prepared via palladium-catalyzed rearrangement of 4-vinyl-[1,3]dioxolane-2-thione in ethanol . Applications: Acts as a precursor for allylic disulfide rearrangements in protic media, enabling conjugation of thiols in biomolecule functionalization .

5-Butyl-1,3-oxathiolan-2-one

Pharmacological Relevance: Demonstrates moderate neuropharmacological activity, with docking scores of −3.83 to −4.03 kcal/mol against serotonin and GABA receptors, outperforming some terpenes but less potent than phenolic compounds like phloroglucinol (−5.96 kcal/mol) . Structural Impact: The butyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility compared to smaller analogs .

Comparative Data Table

Functional and Reactivity Comparisons

- Redox Responsiveness : this compound forms during disulfide cleavage in drug delivery systems (e.g., sorafenib release ), whereas 1,3-dioxolan-2-one lacks such reactivity.

- Thermal Stability : Ethylene carbonate (1,3-dioxolan-2-one) is stable up to 248°C, making it suitable for high-temperature applications, while sulfur-containing analogs decompose at lower temperatures during copolymerization .

- Pharmacological Potential: 5-Butyl-1,3-oxathiolan-2-one shows moderate binding to neuroreceptors, but phenolic derivatives (e.g., 1,2,4-benzenetriol) exhibit superior docking scores, highlighting the trade-off between lipophilicity and target affinity .

Research Implications

- Drug Delivery : The cyclization-elimination mechanism of this compound enables traceless drug release, as seen in camptothecin and tubulysin conjugates .

- Polymer Chemistry : Competing formation of 5-methyl-1,3-oxathiolan-2-one during copolymerization underscores the need for temperature control to optimize polymer yields .

Actividad Biológica

1,3-Oxathiolan-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, antiviral effects, and potential applications in drug development.

Chemical Structure and Synthesis

This compound (CHOS) features a sulfur atom within a five-membered ring structure that includes both oxygen and carbon atoms. This unique configuration contributes to its reactivity and biological properties. Various synthetic methods have been developed to produce this compound and its derivatives, including reactions involving epoxides with sulfur and carbon monoxide .

Table 1: Synthesis Methods for this compound

| Method Description | Yield (%) | Reference |

|---|---|---|

| Reaction of epoxides with sulfur | Variable | |

| Cyclization of mercaptoacetic acid | High | |

| Transesterification of orthoformates | Moderate |

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. In a study evaluating the antimicrobial potential of synthesized oxathiolan derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Antimicrobial Activity of 1,3-Oxathiolan Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Compound 3a | E. coli | Moderate |

| Compound 3b | Staphylococcus aureus | High |

| Compound 3c | Candida albicans | Moderate |

| Compound 3d | Klebsiella pneumoniae | Low |

The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and moderate activity against E. coli and Candida albicans .

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly as a nucleoside reverse transcriptase inhibitor (NRTI). The compound's structure allows it to mimic natural nucleosides, which facilitates its incorporation into viral DNA during replication. This mechanism is particularly relevant in the context of HIV treatment.

Case Study: Anti-HIV Activity

In studies focusing on the anti-HIV activity of 1,3-oxathiolane nucleoside analogues, compounds like 3TC (lamivudine) have shown promising results. These analogues inhibit reverse transcriptase effectively due to their structural similarity to natural substrates while exhibiting lower toxicity compared to traditional NRTIs such as AZT (zidovudine)【4】.

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound has been reported to possess additional biological activities:

- Anticonvulsant : Some derivatives have shown potential in reducing seizure activity in animal models.

- Antiulcer : Certain compounds have demonstrated protective effects on gastric mucosa.

These activities suggest that the oxathiolane framework can be further explored for developing new therapeutic agents across various medical fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-oxathiolan-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclization of β-mercaptoacids or via oxidative coupling of thiols with ketones. Optimization involves adjusting solvent polarity (e.g., toluene for nucleophilic reactions), temperature (room temperature to 80°C), and catalysts such as Amberlyst-15 or H₂O₂/CH₃CN for hydrolysis . Yield improvements may require monitoring reaction intermediates using HPLC or GC-MS to identify side reactions (e.g., decomposition or incomplete cyclization).

Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?

- Methodological Answer : Characterization relies on -NMR (δ 4.5–5.5 ppm for oxathiolane ring protons), -NMR (δ 170–175 ppm for the carbonyl group), and IR (strong absorption at ~1750 cm⁻¹ for the lactone carbonyl). Mass spectrometry (ESI-MS or MALDI-TOF) is critical for confirming molecular weight and fragmentation patterns, particularly when detecting low-abundance intermediates like the thioethylamine byproduct .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound derivatives in enzymatic resolution processes?

- Methodological Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica B) in methanol selectively hydrolyzes racemic mixtures. The (R)-enantiomer is typically retained due to steric hindrance differences. Chiral HPLC or polarimetry must be used to quantify enantiomeric excess (≥95% ee). Contradictions in enantioselectivity may arise from solvent-induced enzyme conformational changes, requiring systematic solvent screening (e.g., dioxane vs. acetone) .

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how can these be mitigated?

- Methodological Answer : The compound’s low ionization efficiency in LC-MS and co-elution with solvent fronts (1–2 min retention time) complicate detection. Mitigation strategies include derivatization with fluorescent tags (e.g., dansyl chloride) or using high-resolution mass spectrometry (HRMS) with error <5 ppm. Contradictory data between expected and observed peaks may require re-evaluating column chemistry (e.g., C18 vs. HILIC) .

Q. How can contradictory data on the stability of this compound under acidic/basic conditions be resolved?

- Methodological Answer : Stability studies in aqueous buffers (pH 2–12) reveal rapid decomposition at pH >10 due to nucleophilic attack on the lactone ring. Discrepancies in literature data often stem from incomplete purification (e.g., residual moisture accelerating hydrolysis). Controlled experiments using Karl Fischer titration to ensure anhydrous conditions and real-time monitoring via FTIR are recommended .

Q. Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound as a synthetic precursor in multicomponent reactions?

- Methodological Answer : Include (1) blank reactions (no catalyst), (2) negative controls (non-reactive analogs), and (3) isotopic labeling (e.g., ) to track oxygen incorporation. For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate constants. Discrepancies in product ratios may indicate competing pathways (e.g., ring-opening vs. rearrangement) .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced pharmacological activity?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict electron density distribution and reactive sites for functionalization. For example, modifying the oxathiolane ring with electron-withdrawing groups (e.g., -NO₂) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions. Validate predictions via Hammett plots or X-ray crystallography .

Propiedades

IUPAC Name |

1,3-oxathiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2S/c4-3-5-1-2-6-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJDXKBYZZGECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062981 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-89-4 | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Oxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-OXATHIOLAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD7J9EO5EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.